molecular formula C14H11Br2N3O3S2 B10894703 5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide

5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide

Cat. No.: B10894703
M. Wt: 493.2 g/mol
InChI Key: FSOUYHXMHLMURQ-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE is a complex organic compound characterized by its brominated phenoxy and pyrazolyl groups attached to a thiophenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Phenoxy Group Introduction: The brominated pyrazole is reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form the 4-bromophenoxy derivative.

    Sulfonamide Formation: Finally, the thiophene sulfonamide moiety is introduced through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the brominated phenoxy group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the brominated positions, where nucleophiles such as amines or thiols can replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its brominated positions allow for further functionalization, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, particularly in inhibiting carbonic anhydrase enzymes.

Medicine

Medicinally, compounds with similar structures are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfonamide group is crucial for these activities.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The brominated phenoxy and pyrazolyl groups can enhance binding affinity and selectivity towards certain receptors or enzymes, modulating their pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE is unique due to its combination of a thiophenesulfonamide core with brominated phenoxy and pyrazolyl groups. This structure provides a unique set of chemical properties, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C14H11Br2N3O3S2

Molecular Weight

493.2 g/mol

IUPAC Name

5-bromo-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H11Br2N3O3S2/c15-10-1-3-12(4-2-10)22-9-19-8-11(7-17-19)18-24(20,21)14-6-5-13(16)23-14/h1-8,18H,9H2

InChI Key

FSOUYHXMHLMURQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br)Br

Origin of Product

United States

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